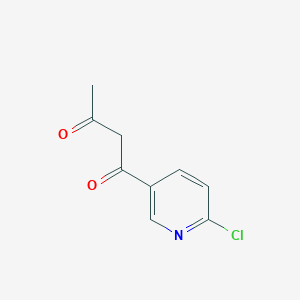
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of this compound is its role in antimicrobial activities. Research indicates that derivatives containing the thiazole moiety, similar to the compound , show promising antimicrobial properties against various microorganisms. For instance, Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which were tested for antimicrobial properties (Abdelhamid et al., 2010). Similarly, Patel and Patel (2017) explored the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone, which shares structural similarities with the compound of interest (Patel & Patel, 2017).
Application in Metal Complex Synthesis
This compound also finds use in the synthesis of metal complexes. Menzel et al. (2010) discussed the synthesis of novel ligands that include a thiazole subunit and their use as chelating ligands in the synthesis of metal complexes (Menzel et al., 2010). Ghorbanloo et al. (2017) reported the synthesis of dioxidovanadium(V) complexes containing benzodithiazole as ligands, showcasing the utility of thiazole derivatives in complex formation (Ghorbanloo et al., 2017).
Anticancer Applications
There is also research exploring the potential anticancer properties of compounds similar to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and demonstrated their high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).
QSAR Analysis for Antioxidant Activity
The compound's derivatives have been subject to quantitative structure-activity relationship (QSAR) analysis to predict antioxidant activities. Drapak et al. (2019) conducted a QSAR-analysis on derivatives of 1,3-thiazol-5-yl]ethane-1-one to assess their potential as antioxidants (Drapak et al., 2019).
Propriétés
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




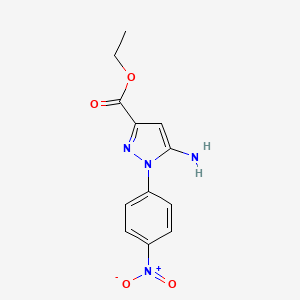

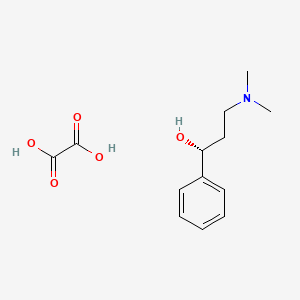

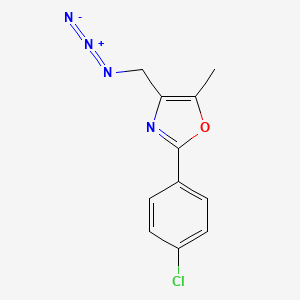

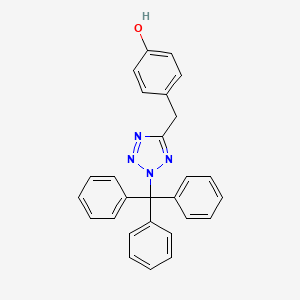
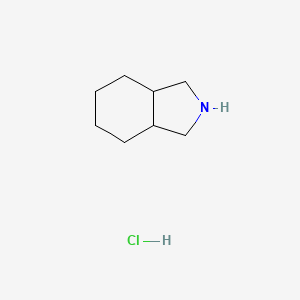
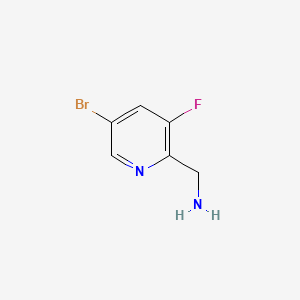
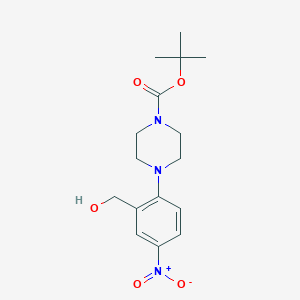
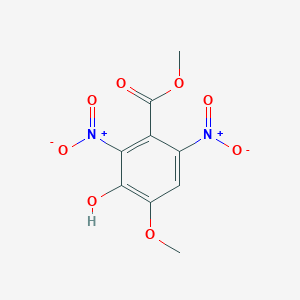
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
